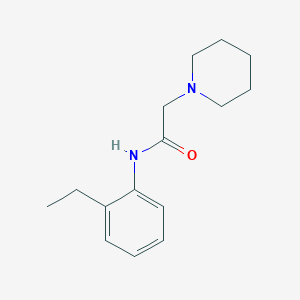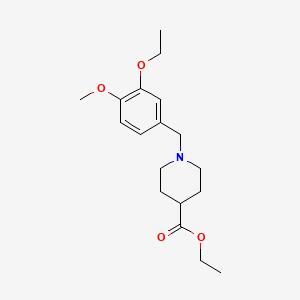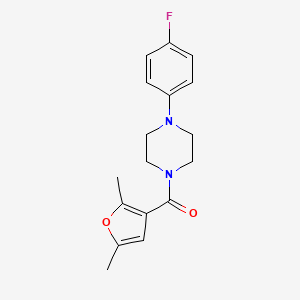
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine, also known as DFMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it has been suggested that it may act as a modulator of oxidative stress and inflammation. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and reduce neuronal damage in animal models of neurodegenerative diseases. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has also been found to exhibit potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine exhibits advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications, its ability to reduce oxidative stress and inflammation, and its neuroprotective effects. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has exhibited promising results in scientific research studies, and there are several future directions for its use. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a treatment for various neurodegenerative diseases and cancers. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine also exhibits potential for use in drug delivery systems and as a tool for studying oxidative stress and inflammation in various cell types.
Métodos De Síntesis
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine can be synthesized through various methods, including the reaction of 4-fluorobenzaldehyde with 1-(2,5-dimethyl-3-furoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 4-fluorobenzoyl chloride with 1-(2,5-dimethyl-3-furoyl)piperazine in anhydrous solvent. The resulting compound can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has also been found to exhibit potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-11-16(13(2)22-12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZIRHHCQXQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)
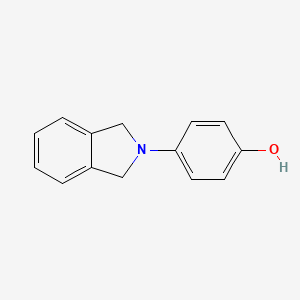
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5618482.png)
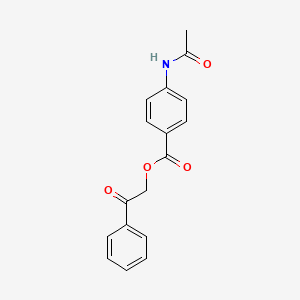
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5618493.png)
![3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine](/img/structure/B5618504.png)
![1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5618510.png)
![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5618518.png)
![5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one](/img/structure/B5618530.png)
![2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5618536.png)
![(3R*,4S*)-4-cyclopropyl-1-[(4,5-dichloro-2-thienyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5618538.png)
![3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5618568.png)
